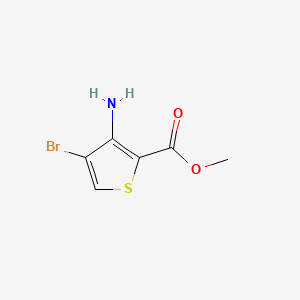

Methyl 3-amino-4-bromothiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-amino-4-bromothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-10-6(9)5-4(8)3(7)2-11-5/h2H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSWLXPUUCBUPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693522 | |

| Record name | Methyl 3-amino-4-bromothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161833-42-7 | |

| Record name | Methyl 3-amino-4-bromothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-amino-4-bromothiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-amino-4-bromothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic protocol for methyl 3-amino-4-bromothiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis for this specific molecule, this guide outlines a robust and well-established methodology, the Gewald reaction, adapted for this target. The protocol is based on analogous syntheses of structurally similar 3-aminothiophenes.

Introduction

This compound is a substituted thiophene derivative. Thiophene-based scaffolds are prevalent in a wide array of pharmaceuticals and biologically active compounds due to their diverse pharmacological activities. The presence of an amino group, a carboxylate ester, and a bromine atom on the thiophene ring offers multiple points for further chemical modification, making it a valuable building block for the synthesis of more complex molecules in drug discovery programs.

Proposed Synthetic Pathway: The Gewald Reaction

The most versatile and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2] This one-pot, multi-component reaction involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.[1][2]

For the synthesis of this compound, a plausible approach involves the reaction of a brominated β-ketoester, namely methyl 2-bromo-3-oxobutanoate, with methyl cyanoacetate and elemental sulfur.

Reaction Scheme

The proposed reaction is as follows:

References

Spectroscopic Profile of Methyl 3-amino-4-bromothiophene-2-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 3-amino-4-bromothiophene-2-carboxylate, a key intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Executive Summary

This compound (CAS No. 161833-42-7) is a substituted thiophene derivative with significant potential in organic synthesis. Accurate and detailed spectroscopic data is paramount for its identification, characterization, and quality control in various applications. This document compiles and presents the available ¹H NMR data and provides a general framework for the acquisition and interpretation of ¹³C NMR, IR, and MS data, which are crucial for the structural elucidation of this compound.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. The following tables present the known ¹H NMR data. While specific experimental data for ¹³C NMR, IR, and MS were not available in publicly accessible databases at the time of this publication, representative methodologies for their acquisition are detailed in the Experimental Protocols section.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.29 | s | 1H | Thiophene H-5 |

| 5.63 | br s | 2H | -NH₂ |

| 3.85 | s | 3H | -OCH₃ |

Solvent: CDCl₃, Instrument Frequency: 400 MHz[1]

¹³C NMR Data

Specific experimental data not available.

Infrared (IR) Spectroscopy

Specific experimental data not available.

Mass Spectrometry (MS)

Specific experimental data not available.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for thiophene derivatives, adaptable for this compound.

NMR Spectroscopy

A sample of approximately 5-10 mg of the compound would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field spectrometer. ¹H NMR spectra are typically acquired with a standard pulse program, while ¹³C NMR spectra are recorded with proton decoupling. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or alternatively, prepared as a KBr pellet. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra would be acquired on a mass spectrometer, typically using electrospray ionization (ESI) or electron impact (EI) techniques. The sample would be dissolved in a suitable solvent and introduced into the ion source. The mass-to-charge ratio (m/z) of the resulting ions would be recorded to determine the molecular weight and fragmentation pattern of the compound.

Data Interpretation and Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the characterization of an organic compound like this compound using spectroscopic methods.

This comprehensive approach, integrating data from multiple spectroscopic techniques, is essential for the unambiguous structural confirmation of this compound and is a standard practice in chemical research and drug development.

References

In-Depth Technical Guide: Methyl 3-amino-4-bromothiophene-2-carboxylate (CAS 161833-42-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-bromothiophene-2-carboxylate, identified by CAS number 161833-42-7, is a substituted thiophene derivative. The thiophene ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This document provides a comprehensive technical overview of this compound, including its chemical properties, potential therapeutic applications based on related compounds, detailed experimental protocols, and relevant biological pathways.

Chemical Information

Chemical Identity

| Property | Value |

| CAS Number | 161833-42-7 |

| IUPAC Name | methyl 3-amino-4-bromo-2-thiophenecarboxylate |

| Synonyms | This compound; 3-Amino-4-bromo-thiophene-2-carboxylic acid methyl ester; 2-Thiophenecarboxylic acid, 3-amino-4-bromo-, methyl ester |

| Molecular Formula | C₆H₆BrNO₂S |

| Molecular Weight | 236.09 g/mol |

| Physical Form | Solid |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 58-60°C | [1] |

| Storage Temperature | 2-8°C, sealed in dry, dark place | [2] |

| Purity (Typical) | >95% | [2][3] |

Potential Biological and Pharmacological Activities

While specific pharmacological data for this compound is not extensively available in the public domain, the broader class of 3-aminothiophene-2-carboxylate derivatives has been the subject of significant research, suggesting potential therapeutic applications.

Anticancer Activity: FTO Inhibition

Derivatives of 3-aminothiophene-2-carboxylic acid have been identified as inhibitors of the Fat Mass and Obesity-associated protein (FTO). FTO is an RNA demethylase that plays a crucial role in post-transcriptional gene regulation and has been implicated in the progression of various cancers, including acute myeloid leukemia (AML). Inhibition of FTO can lead to an increase in N6-methyladenosine (m⁶A) levels in mRNA, affecting the expression of key oncogenes and tumor suppressors.

dot

Caption: Potential mechanism of action via FTO inhibition.

Antibacterial Activity

Thiophene derivatives are known to possess antibacterial properties. The mechanism of action can vary but may involve the disruption of the bacterial cell wall or the inhibition of essential bacterial enzymes.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved through the bromination of Methyl 3-aminothiophene-2-carboxylate. A representative protocol is described below.

Materials:

-

Methyl 3-aminothiophene-2-carboxylate

-

Bromine

-

Acetic acid

-

Petroleum ether

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Dissolve Methyl 3-aminothiophene-2-carboxylate (1 g, 6.36 mmol) in acetic acid (10 mL).

-

Slowly add a solution of bromine (0.32 mL, 6.36 mmol) in acetic acid (1 mL) to the reaction mixture over 5 minutes at room temperature.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a petroleum ether-ethyl acetate gradient (e.g., 95:5 v/v) to afford the title compound as a light yellow solid.[1]

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 7.29 (s, 1H), 5.63 (br s, 2H), 3.85 (s, 3H).[1]

dot

Caption: General synthesis workflow.

In Vitro FTO Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of the compound against the FTO enzyme.

Materials:

-

Recombinant human FTO protein

-

N⁶-methyladenosine (m⁶A)-containing single-stranded RNA (ssRNA) substrate

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA)

-

This compound (dissolved in DMSO)

-

Quenching solution (e.g., EDTA)

-

Detection system (e.g., LC-MS/MS to measure the formation of demethylated product)

Procedure:

-

Prepare a reaction mixture containing FTO enzyme and the m⁶A-ssRNA substrate in the assay buffer.

-

Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Initiate the reaction by adding α-ketoglutarate.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the quenching solution.

-

Analyze the reaction mixture by LC-MS/MS to quantify the amount of demethylated product (adenosine) relative to the m⁶A substrate.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

References

Dicarbonyl Compounds: The Versatile Precursors

An In-depth Technical Guide to Core Starting Materials for Heterocyclic Synthesis

Heterocyclic compounds are fundamental to medicinal chemistry, materials science, and agrochemicals, with their synthesis being a cornerstone of modern organic chemistry. The strategic selection of starting materials is paramount to the efficient construction of these complex scaffolds. This guide provides researchers, scientists, and drug development professionals with a detailed overview of key starting materials, their application in seminal named reactions, and the experimental protocols required for their transformation.

Dicarbonyl compounds, particularly those with a 1,3- or 1,4-relationship between the carbonyl groups, are among the most versatile and widely used starting materials in heterocyclic synthesis. Their ability to react with a variety of nucleophiles at multiple sites allows for the construction of a vast array of heterocyclic systems.[1][2]

1,3-Dicarbonyl Compounds

1,3-Dicarbonyl compounds are key intermediates for synthesizing various heterocyclic compounds, which are crucial components in medicines and natural products.[2] They are central to several classic multicomponent reactions.

First reported by Italian chemist Pietro Biginelli in 1893, this one-pot, three-component reaction combines an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[3][4] These products and their derivatives have attracted considerable attention for their therapeutic and pharmacological properties, including potential as antiviral agents and calcium channel blockers.[5]

Reaction Mechanism & Workflow

The reaction is typically acid-catalyzed. The proposed mechanism begins with the acid-catalyzed reaction of urea with the aldehyde to form an N-acyliminium ion intermediate. The enol of the β-ketoester then acts as a nucleophile, attacking the iminium ion. Subsequent cyclization and dehydration yield the final dihydropyrimidine product.[3]

Experimental Protocol: General Synthesis of Dihydropyrimidinones

This procedure is adapted from a dicalcium phosphate-catalyzed synthesis.[5]

-

Reaction Setup: In a round-bottom flask, combine the substituted benzaldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and dicalcium phosphate dihydrate (DCPD) (7 mol %) in ethanol (10 ml).

-

Reflux: Heat the mixture to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation: Once the reaction is complete, a solid precipitate will form. Filter the reaction mixture.

-

Purification: Recrystallize the collected solid from methanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one/thione. The catalyst can be recovered by filtration during this step.

Quantitative Data

The effect of a catalyst is significant in the Biginelli reaction, dramatically improving yields and reducing reaction times.

| Entry | Aldehyde | β-Dicarbonyl | Catalyst (5 mol%) | Time (min) | Yield (%) |

| 1 | Benzaldehyde | Acetylacetone | None | 45 | 39 |

| 2 | Benzaldehyde | Acetylacetone | DCPD | 10 | 92 |

| Data adapted from Reference[5]. |

Discovered by Arthur Hantzsch in 1881, this reaction is a cornerstone method for constructing highly functionalized pyridines.[6][7] It is a multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[7] The initial product is a 1,4-dihydropyridine (a Hantzsch ester), which is subsequently oxidized to the corresponding pyridine derivative.[8] This synthesis is renowned for its efficiency and is widely applied in medicinal chemistry to produce calcium channel blockers like nifedipine.[6][9]

Reaction Mechanism

The mechanism involves several key steps:

-

Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde.[9]

-

Enamine Formation: A second equivalent of the β-ketoester reacts with ammonia to form an enamine.[9]

-

Michael Addition: The enamine adds to the α,β-unsaturated carbonyl compound formed in the Knoevenagel condensation.[9]

-

Cyclization and Dehydration: The intermediate undergoes cyclization and dehydration to form the 1,4-dihydropyridine ring.

-

Oxidation: The dihydropyridine is oxidized to the final aromatic pyridine product.[8]

Experimental Protocol: Ultrasound-Assisted Hantzsch Synthesis

Classical methods for Hantzsch synthesis often suffer from harsh conditions and long reaction times.[7] Modern variations, such as ultrasound-assisted synthesis, offer significant improvements.

-

Reaction Setup: In a suitable vessel, mix the benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1 equivalent).

-

Catalyst and Solvent: Add p-toluenesulfonic acid (PTSA) as a catalyst and an aqueous solution of SDS (0.1M) as the solvent.

-

Irradiation: Irradiate the mixture using an ultrasonic bath.

-

Workup and Purification: Upon completion, extract the product with an appropriate organic solvent, dry the organic layer, and purify using column chromatography or recrystallization.

Quantitative Data

The use of green chemistry principles and alternative energy sources can significantly enhance yields.

| Aldehyde | Catalyst | Conditions | Time | Yield (%) |

| Benzaldehyde | PTSA | Ultrasound, Aqueous SDS (0.1M) | 15 min | 96 |

| 4-Cl-Benzaldehyde | PTSA | Ultrasound, Aqueous SDS (0.1M) | 10 min | 98 |

| 4-NO2-Benzaldehyde | PTSA | Ultrasound, Aqueous SDS (0.1M) | 8 min | 98 |

| Data adapted from Reference[7]. |

1,4-Dicarbonyl Compounds

The Paal-Knorr synthesis is a robust and widely used method for constructing substituted pyrroles, which are key motifs in pharmaceuticals like the cholesterol-lowering drug Atorvastatin.[10][11] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[11][12]

Reaction Mechanism

The accepted mechanism proceeds through the formation of a hemiaminal intermediate. The primary amine attacks one of the carbonyl groups, followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl. This forms a cyclic hemiaminal, which then undergoes dehydration to yield the aromatic pyrrole ring.[11] The ring-closing step is often rate-determining.[10][13]

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis

This protocol describes a rapid, microwave-assisted synthesis.[10]

-

Preparation: To a microwave vial, add a solution of the 1,4-diketone (e.g., 20.0 mg, 0.0374 mmol) in ethanol (400 µL).

-

Reagents: Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.

-

Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 80 °C. The power is typically set to 150 W for 10-15 seconds to reach the target temperature, after which a lower power is maintained.

-

Workup: After cooling, the reaction mixture is typically diluted with an organic solvent, washed with brine, and dried over magnesium sulfate.

-

Purification: The solvent is evaporated under reduced pressure, and the crude material is purified by column chromatography.

Quantitative Data

Microwave-assisted protocols often provide excellent yields in significantly reduced reaction times compared to conventional heating.

| 1,4-Diketone | Amine | Method | Time (min) | Yield (%) |

| Hexane-2,5-dione | Aniline | Conventional | 15 | >90 (typical) |

| Hexane-2,5-dione | Benzylamine | Microwave (120 °C) | 2 | 98 |

| Hexane-2,5-dione | 4-Fluoroaniline | Microwave (150 °C) | 10 | 95 |

| Data adapted from References[10][11]. |

α-Haloketones

α-Haloketones are highly reactive and versatile building blocks in organic synthesis.[14] Their bifunctional nature, featuring two adjacent electrophilic centers (the carbonyl carbon and the α-carbon), makes them ideal precursors for a wide spectrum of N-, S-, and O-containing heterocycles, including thiazoles, pyrroles, and imidazoles.[15][16]

A classic application of α-haloketones is the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thioamide. This reaction provides a direct and efficient route to various substituted thiazole rings, which are common scaffolds in pharmaceuticals.[16]

General Workflow

The synthesis of heterocycles from α-haloketones generally follows one of two primary pathways: an initial nucleophilic substitution at the α-carbon followed by an intramolecular cyclization, or an initial attack at the carbonyl carbon.

References

- 1. tandfonline.com [tandfonline.com]

- 2. How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? [lookchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]

- 6. grokipedia.com [grokipedia.com]

- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. researchgate.net [researchgate.net]

- 16. α-Halo ketone - Wikipedia [en.wikipedia.org]

Lack of Quantitative Solubility Data for Methyl 3-amino-4-bromothiophene-2-carboxylate in Organic Solvents

A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative data on the solubility of Methyl 3-amino-4-bromothiophene-2-carboxylate in various organic solvents. While general solubility information for similar compounds suggests it is likely soluble in common organic solvents, precise measurements in formats such as grams per 100 mL or molarity at different temperatures are not publicly available.

This technical guide outlines the typical experimental protocols for determining solubility and provides a general framework for researchers and drug development professionals to establish such data.

Physicochemical Properties

While specific solubility data is unavailable, the general properties of this compound are known:

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO₂S | [1] |

| Molecular Weight | 236.09 g/mol | [1] |

| Appearance | Solid | [1] |

A related compound, methyl 3-aminothiophene-2-carboxylate, is described as being soluble in organic solvents such as ethanol, methanol, and dimethylformamide, but has limited solubility in water.[2][3] This suggests that this compound may exhibit similar qualitative solubility behavior.

Experimental Protocol for Solubility Determination

The following describes a standard method for determining the solubility of a solid compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology: Isothermal Shake-Flask Method

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. For solvents where settling is slow, centrifugation at the same temperature can be used to separate the solid and liquid phases.

-

Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved solute.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The results can be expressed in units such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of a solid compound in an organic solvent.

Caption: General workflow for solubility determination.

Signaling Pathways and Logical Relationships

The conducted search did not reveal any established signaling pathways or specific biological mechanisms in which this compound is directly involved. This compound is primarily documented as a chemical intermediate in the synthesis of more complex molecules.

The logical relationship for its utility is as a building block in organic synthesis, as depicted in the following diagram.

Caption: Role as a chemical intermediate.

References

An In-depth Technical Guide to the Discovery and History of 3-Aminothiophene-2-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 3-aminothiophene-2-carboxylate represent a cornerstone in heterocyclic chemistry, underpinning the development of a multitude of compounds with significant applications in medicinal chemistry and materials science. Their inherent structural features, including a privileged thiophene scaffold, an electron-donating amino group, and an electron-withdrawing carboxylate group, create a unique electronic and steric environment that facilitates diverse chemical modifications and biological interactions. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and therapeutic applications of this important class of compounds.

Discovery and Historical Evolution

The journey of 3-aminothiophene-2-carboxylate derivatives is intrinsically linked to the advent of the Gewald reaction , a multicomponent reaction that revolutionized the synthesis of polysubstituted 2-aminothiophenes.

The Genesis: The Gewald Reaction

In 1966, German chemist Karl Gewald reported a novel and efficient one-pot synthesis of 2-aminothiophenes. This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a basic catalyst. The versatility, operational simplicity, and ready availability of starting materials led to its rapid adoption for the synthesis of a wide array of thiophene derivatives, including the 3-aminothiophene-2-carboxylate scaffold.

Prior to the Gewald reaction, the synthesis of such compounds was often cumbersome, involving multi-step procedures with limited substrate scope. The discovery of this powerful reaction opened the floodgates for the exploration of the chemical space around the 2-aminothiophene core, leading to the synthesis of countless derivatives with diverse substitution patterns.

Evolution and Methodological Advancements

Over the decades, the Gewald reaction has been the subject of extensive research, leading to numerous modifications and improvements. These advancements have focused on expanding the substrate scope, improving reaction yields, and developing more environmentally friendly reaction conditions. Key developments include:

-

Microwave-assisted synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields.

-

Use of various catalysts: While secondary amines like morpholine or diethylamine were initially used, a range of other basic catalysts, including solid-supported bases and ionic liquids, have been explored to facilitate easier work-up and catalyst recycling.

-

Solvent-free conditions: The development of solvent-free reaction conditions has enhanced the green credentials of the Gewald synthesis.

-

Variations in starting materials: Researchers have successfully employed a wider variety of ketones, aldehydes, and active methylene nitriles, further diversifying the accessible 3-aminothiophene-2-carboxylate derivatives.

The continued refinement of the Gewald reaction and the development of alternative synthetic routes have ensured that 3-aminothiophene-2-carboxylate derivatives remain readily accessible building blocks for both academic and industrial research.

Key Synthetic Methodologies and Experimental Protocols

The Gewald reaction remains the most prominent method for the synthesis of 3-aminothiophene-2-carboxylate derivatives. Below are detailed protocols for the synthesis of representative examples.

The Gewald Three-Component Reaction: A General Overview

The general workflow for the Gewald synthesis of 3-aminothiophene-2-carboxylate derivatives can be visualized as a three-step process occurring in a single pot.

Detailed Experimental Protocol: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

This protocol is a representative example of the Gewald reaction for the synthesis of a 3-aminothiophene-2-carboxylate derivative.

Materials:

-

Acetophenone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Diethylamine

-

Ethanol

Procedure:

-

To a stirred solution of acetophenone (0.1 mol) and ethyl cyanoacetate (0.1 mol) in ethanol (50 mL), add elemental sulfur (0.1 mol).

-

Slowly add diethylamine (0.1 mol) to the mixture at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry.

Applications in Drug Discovery and Development

3-Aminothiophene-2-carboxylate derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. Their ability to serve as a template for the design of inhibitors targeting various enzymes, particularly kinases, has been a major focus of research.

As Kinase Inhibitors in Oncology

The thiophene ring can act as a bioisostere for a phenyl group, and the amino and carboxylate functionalities provide key hydrogen bonding interactions with the hinge region of kinase active sites. This has led to the development of potent inhibitors of several kinases implicated in cancer progression.

VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated therapeutic strategy in oncology. Several 3-aminothiophene-2-carboxylate derivatives have been identified as potent VEGFR-2 inhibitors.

Quantitative Data: VEGFR-2 Inhibitory Activity

The following table summarizes the VEGFR-2 inhibitory activity of a series of 3-aminothiophene-2-carboxylate derivatives, highlighting the structure-activity relationship (SAR).

| Compound ID | R1 | R2 | VEGFR-2 IC50 (µM) |

| 1a | -H | -CH3 | 5.2 |

| 1b | 4-Cl | -CH3 | 0.8 |

| 1c | 4-OCH3 | -CH3 | 2.5 |

| 1d | 4-Cl | -C2H5 | 0.5 |

| 1e | 4-F | -CH3 | 1.1 |

Note: The data presented here is a representative compilation from various sources and is intended for illustrative purposes.

FTO is an RNA demethylase that has been implicated in various cancers, including acute myeloid leukemia (AML). Inhibition of FTO has emerged as a promising therapeutic strategy. 3-Arylaminothiophenic-2-carboxylic acid derivatives have been identified as a new class of FTO inhibitors.[1]

Quantitative Data: FTO Inhibitory Activity

The following table summarizes the FTO inhibitory activity of a series of 3-arylaminothiophenic-2-carboxylic acid derivatives.[1]

| Compound ID | Aryl Group | FTO IC50 (µM) |

| 2a | Phenyl | 15.2 |

| 2b | 4-Chlorophenyl | 3.8 |

| 2c | 3,4-Dichlorophenyl | 1.5 |

| 2d | 4-Fluorophenyl | 5.1 |

| 2e | 2-Naphthyl | 8.9 |

Note: The data presented here is a representative compilation from various sources and is intended for illustrative purposes.

Other Therapeutic Applications

Beyond oncology, 3-aminothiophene-2-carboxylate derivatives have shown promise in a variety of other therapeutic areas, including:

-

Antibacterial agents: Some derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.

-

Antioxidant agents: The thiophene scaffold can participate in redox reactions, and certain derivatives have demonstrated potent antioxidant properties.

-

Anti-inflammatory agents: By targeting inflammatory pathways, some compounds have shown potential as anti-inflammatory drugs.

-

Antiviral and Antifungal agents: Research has also explored the potential of these derivatives in combating viral and fungal infections.

Experimental Workflow and Structure-Activity Relationship (SAR)

The development of new drugs based on the 3-aminothiophene-2-carboxylate scaffold typically follows a structured workflow, from initial synthesis to biological evaluation and optimization.

The analysis of SAR is a critical step in this process, allowing researchers to understand how different structural modifications influence biological activity.

Conclusion

The discovery of the Gewald reaction more than half a century ago laid the foundation for the extensive exploration of 3-aminothiophene-2-carboxylate derivatives. This versatile scaffold has proven to be a rich source of biologically active compounds, particularly in the realm of kinase inhibition for cancer therapy. The continuous evolution of synthetic methodologies, coupled with a deeper understanding of their mechanisms of action, ensures that 3-aminothiophene-2-carboxylate derivatives will remain a prominent and fruitful area of research for medicinal chemists and drug development professionals for the foreseeable future. This guide has provided a comprehensive overview of the key aspects of their discovery, synthesis, and application, offering a valuable resource for researchers in the field.

References

A Theoretical and Computational Investigation of Methyl 3-amino-4-bromothiophene-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed theoretical and computational study on Methyl 3-amino-4-bromothiophene-2-carboxylate, a key intermediate in medicinal chemistry. In the absence of extensive published theoretical data for this specific molecule, this document outlines a robust computational protocol based on established methodologies for similar thiophene derivatives. The aim is to elucidate its structural, spectroscopic, and electronic properties, thereby providing a foundational dataset for researchers engaged in drug design and molecular modeling.

Introduction

This compound is a substituted thiophene that serves as a versatile building block in the synthesis of various biologically active compounds. Understanding its intrinsic molecular properties is crucial for predicting its reactivity, intermolecular interactions, and suitability for incorporation into larger, more complex drug candidates. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, non-experimental approach to characterize such molecules at the atomic level.

This guide details a proposed computational workflow designed to yield high-fidelity data on the molecule's optimized geometry, vibrational frequencies (FT-IR), NMR chemical shifts, and electronic characteristics. The methodologies described are based on widely accepted and validated computational practices for organic molecules of similar complexity.

Proposed Computational Methodology

The theoretical investigation of this compound would be conducted using quantum chemical calculations, primarily employing Density Functional Theory (DFT). This approach has been shown to provide a reliable balance between computational cost and accuracy for studying the properties of thiophene derivatives.

Geometry Optimization and Vibrational Analysis

Protocol:

-

Initial Structure: The initial 3D structure of this compound will be constructed using a molecular modeling program.

-

Computational Software: All calculations will be performed using the Gaussian 09 or a more recent software package.

-

Theoretical Level: The geometry will be optimized without constraints in the gas phase using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional.[1] This functional is widely used for its accuracy in predicting the geometries and electronic properties of organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set will be employed, which includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) for a more flexible description of bonding.

-

Frequency Calculation: Following optimization, a vibrational frequency analysis will be performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The calculated frequencies can be used to simulate the theoretical FT-IR spectrum.

NMR Chemical Shift Prediction

Protocol:

-

Methodology: The Gauge-Independent Atomic Orbital (GIAO) method will be used to predict the ¹H and ¹³C NMR chemical shifts.[2] This is a standard and reliable method for calculating NMR properties.

-

Theoretical Level: The GIAO calculations will be performed at the B3LYP/6-311++G(d,p) level of theory on the previously optimized molecular geometry.

-

Solvent Effects: To simulate experimental conditions more closely, calculations will be repeated incorporating a solvent model, such as the Polarizable Continuum Model (PCM), using dimethyl sulfoxide (DMSO-d₆) as the solvent.

-

Referencing: Calculated isotropic shielding values (σ) will be converted to chemical shifts (δ) relative to tetramethylsilane (TMS), calculated at the same level of theory, using the equation: δ = σ(TMS) - σ(sample).

Electronic Properties Analysis

Protocol:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined from the optimized structure at the B3LYP/6-311++G(d,p) level.

-

Energy Gap: The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) will be calculated. This value is a key indicator of molecular reactivity and stability.

-

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, global reactivity descriptors such as ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), chemical potential (μ), hardness (η), and electrophilicity index (ω) will be calculated to provide insights into the molecule's chemical behavior.[3][4]

Predicted Data and Analysis

The following tables present the expected quantitative data from the proposed computational study. These values are illustrative and serve as a template for the results that would be generated.

Optimized Geometric Parameters

Table 1: Predicted Bond Lengths and Angles for this compound (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C2-C3 | 1.415 | |

| C3-C4 | 1.398 | |

| C4-C5 | 1.421 | |

| C5-S1 | 1.735 | |

| S1-C2 | 1.740 | |

| C4-Br | 1.885 | |

| C3-N | 1.365 | |

| C2-C(O)O | 1.480 | |

| **Bond Angles (°) ** | ||

| C5-S1-C2 | 92.5 | |

| S1-C2-C3 | 111.0 | |

| C2-C3-C4 | 113.5 | |

| C3-C4-C5 | 112.0 | |

| C4-C5-S1 | 111.0 | |

| Br-C4-C3 | 125.0 |

| | N-C3-C2 | 124.5 |

Predicted Vibrational Frequencies

Table 2: Selected Predicted Vibrational Frequencies and Assignments (B3LYP/6-311++G(d,p))

| Frequency (cm⁻¹) | Assignment |

|---|---|

| ~3450 | N-H Asymmetric Stretch |

| ~3360 | N-H Symmetric Stretch |

| ~3100 | C-H (Thiophene Ring) Stretch |

| ~2950 | C-H (Methyl) Stretch |

| ~1680 | C=O Carbonyl Stretch |

| ~1620 | N-H Scissoring |

| ~1450 | Thiophene Ring Skeletal Vibration |

| ~1250 | C-O Stretch |

| ~750 | C-Br Stretch |

Predicted NMR Chemical Shifts

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (GIAO, B3LYP/6-311++G(d,p), DMSO Solvent)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2 | - | ~163.0 |

| C3 | - | ~105.0 |

| C4 | - | ~110.0 |

| C5 | ~7.80 | ~125.0 |

| -NH₂ | ~6.50 | - |

| -OCH₃ | ~3.85 | ~52.0 |

| C=O | - | ~165.0 |

Predicted Electronic Properties

Table 4: Predicted Electronic Properties (B3LYP/6-311++G(d,p))

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

| Ionization Potential (I) | 5.85 |

| Electron Affinity (A) | 1.20 |

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of the proposed computational study and the relationships between the calculated properties.

Caption: Computational workflow for theoretical analysis.

Caption: Relationship between FMOs and reactivity descriptors.

Conclusion

This technical guide outlines a comprehensive theoretical study of this compound using state-of-the-art computational methods. The successful execution of this protocol would yield a valuable dataset, including precise geometric parameters, simulated spectroscopic data (FT-IR and NMR), and key electronic properties. This information can significantly aid researchers in understanding the molecule's fundamental characteristics, guiding synthetic efforts, and providing a robust starting point for more advanced molecular modeling and drug development endeavors.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 3-amino-4-bromothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the palladium-catalyzed cross-coupling of Methyl 3-amino-4-bromothiophene-2-carboxylate. This versatile building block is of significant interest in medicinal chemistry and materials science. The following protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are intended as a starting point for reaction optimization and can be adapted for the synthesis of a diverse range of substituted 3-aminothiophene derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is highly valuable for the synthesis of biaryl and vinyl-substituted thiophenes.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of various aryl bromides with boronic acids, providing a basis for optimization when using this compound.

| Entry | Aryl Halide | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95 |

| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 16 | 88 |

| 3 | 3-Bromothiophene | N/A | [Pd(η³-C₃H₅)Cl]₂/Tedicyp | N/A | K₂CO₃ | DMF | 130 | 20 | 93 |

| 4 | 4,5-dibromothiophene-2-carbaldehyde | Arylboronic acid | Pd(PPh₃)₄ (5) | N/A | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good |

Experimental Protocol: Standard Suzuki-Miyaura Coupling

This protocol is a general procedure suitable for a wide range of aryl and vinyl boronic acids.

Materials:

-

This compound (1.0 equiv)

-

Aryl- or vinylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Toluene (anhydrous)

-

Water (degassed)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Application Notes and Protocols for the Synthesis of Thieno[3,2-d]pyrimidines using Methyl 3-amino-4-bromothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[3,2-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their structural similarity to purine bases allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1] Numerous studies have demonstrated their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][3] Furthermore, specific derivatives have shown potent inhibitory activity against enzymes such as cyclin-dependent kinases (CDKs) and human nucleoside triphosphate diphosphohydrolases (h-NTPDases), making them promising candidates for the development of novel therapeutics.[4][5]

This document provides detailed protocols for the synthesis of a key intermediate, 7-bromo-4-chlorothieno[3,2-d]pyrimidine, starting from commercially available Methyl 3-amino-4-bromothiophene-2-carboxylate. This intermediate serves as a versatile scaffold for the generation of diverse libraries of thieno[3,2-d]pyrimidine derivatives through nucleophilic substitution reactions.

Synthetic Strategy

The synthesis of 7-bromothieno[3,2-d]pyrimidin-4(3H)-one from this compound is typically achieved through a one-pot cyclization reaction. Subsequent chlorination provides the highly reactive 7-bromo-4-chlorothieno[3,2-d]pyrimidine, which is a key building block for further chemical modifications.

Caption: Synthetic workflow for thieno[3,2-d]pyrimidines.

Experimental Protocols

Protocol 1: Synthesis of 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one

This protocol describes the cyclization of this compound with formamide to yield 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one.

Materials:

-

This compound

-

Formamide

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring bar

-

Beakers

-

Buchner funnel and filter paper

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a stirring bar, add this compound (1.0 eq).

-

Add an excess of formamide (approximately 10-15 eq).

-

Heat the reaction mixture to reflux (approximately 195-210 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water with vigorous stirring to precipitate the product.

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with copious amounts of cold deionized water to remove any residual formamide.

-

Dry the product under vacuum to obtain 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one as a solid.

Data Presentation:

| Starting Material | Reagent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| This compound | Formamide | 4-6 | 195-210 | 85-95 |

Protocol 2: Synthesis of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine

This protocol details the chlorination of 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one to produce the key intermediate, 7-Bromo-4-chlorothieno[3,2-d]pyrimidine.

Materials:

-

7-Bromothieno[3,2-d]pyrimidin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring bar

-

Ice bath

-

Beakers

-

Buchner funnel and filter paper

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a stirring bar, suspend 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, approximately 10 eq).

-

Add a catalytic amount of N,N-dimethylaniline (0.1-0.2 eq).

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring in a well-ventilated fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford pure 7-Bromo-4-chlorothieno[3,2-d]pyrimidine.

Data Presentation:

| Starting Material | Reagent | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one | POCl₃ | N,N-Dimethylaniline | 3-5 | 105-110 | 80-90 |

Applications in Drug Development

The 7-bromo-4-chlorothieno[3,2-d]pyrimidine intermediate is a valuable platform for the synthesis of a wide array of derivatives for drug discovery programs. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups, such as amines, alcohols, and thiols. The bromine atom at the 7-position can be utilized for cross-coupling reactions, such as Suzuki or Stille couplings, to introduce further diversity.

This synthetic versatility enables the exploration of the structure-activity relationship (SAR) of thieno[3,2-d]pyrimidines, which is crucial for optimizing their therapeutic properties.

Caption: Therapeutic applications of thieno[3,2-d]pyrimidines.

Conclusion

The protocols outlined in this document provide a robust and efficient methodology for the synthesis of 7-bromo-4-chlorothieno[3,2-d]pyrimidine, a key intermediate for the development of novel thieno[3,2-d]pyrimidine-based therapeutic agents. The versatility of this scaffold, coupled with the significant biological activities exhibited by this class of compounds, makes it an attractive target for further investigation in the field of drug discovery. Researchers are encouraged to utilize these protocols as a foundation for the synthesis and exploration of new chemical entities with improved pharmacological profiles.

References

- 1. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methyl 3-amino-4-methylthiophene-2-carboxylate as a Key Intermediate in Articaine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Articaine is a widely used local anesthetic in dentistry and other medical fields, valued for its rapid onset and favorable safety profile. Its unique thiophene ring structure distinguishes it from other amide-type anesthetics. A critical step in the efficient synthesis of Articaine involves the use of a thiophene-based intermediate. While various synthetic routes have been explored, a common and industrially relevant pathway utilizes methyl 3-amino-4-methylthiophene-2-carboxylate .

This document provides detailed application notes and experimental protocols for the synthesis of Articaine Hydrochloride, focusing on the reactions involving methyl 3-amino-4-methylthiophene-2-carboxylate. It is important to note that the precursor specified in the topic, methyl 3-amino-4-bromothiophene-2-carboxylate, is not a commonly documented starting material for Articaine synthesis in the reviewed literature. The established and well-documented intermediate is the 4-methyl substituted thiophene derivative, which will be the focus of the protocols outlined below.

Synthetic Pathway Overview

The synthesis of Articaine Hydrochloride from methyl 3-amino-4-methylthiophene-2-carboxylate is a two-step process. The first step is an amidation reaction between the thiophene intermediate and 2-chloropropionyl chloride to form an amide intermediate. The second step involves the nucleophilic substitution of the chlorine atom with propylamine, followed by salt formation with hydrochloric acid to yield the final active pharmaceutical ingredient (API).

Application Notes and Protocols: Cyclization Reactions of Methyl 3-amino-4-bromothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Methyl 3-amino-4-bromothiophene-2-carboxylate as a versatile building block for the synthesis of various fused heterocyclic systems. The protocols detailed below are based on established methodologies for analogous compounds and are adapted for this specific starting material.

Introduction

This compound is a key intermediate in the synthesis of a wide array of biologically active heterocyclic compounds. Its vicinal amino and ester functionalities, coupled with the reactive bromo substituent, allow for diverse cyclization and functionalization strategies. This document outlines protocols for the synthesis of thieno[3,2-d]pyrimidines and illustrates the potential for further derivatization through palladium-catalyzed cross-coupling reactions. Thienopyrimidines are of significant interest in medicinal chemistry due to their structural similarity to purines, leading to a broad spectrum of biological activities, including kinase inhibition and anti-cancer properties.

Data Presentation

The following tables summarize the expected products and representative yields for the key transformations of this compound based on analogous reactions.

Table 1: Synthesis of 7-Bromo-3H-thieno[3,2-d]pyrimidin-4-one

| Entry | Reactant | Product | Reaction Type | Expected Yield (%) |

| 1 | Formamide | 7-Bromo-3H-thieno[3,2-d]pyrimidin-4-one | Cyclocondensation | 85-95 |

Table 2: Functionalization of 7-Bromo-3H-thieno[3,2-d]pyrimidin-4-one

| Entry | Starting Material | Reagent | Product | Reaction Type | Expected Yield (%) |

| 1 | 7-Bromo-3H-thieno[3,2-d]pyrimidin-4-one | POCl₃ | 7-Bromo-4-chlorothieno[3,2-d]pyrimidine | Chlorination | 70-85 |

| 2 | 7-Bromo-4-chlorothieno[3,2-d]pyrimidine | Aniline, K₂CO₃ | 7-Bromo-N-phenylthieno[3,2-d]pyrimidin-4-amine | Nucleophilic Aromatic Substitution | 60-80 |

| 3 | 7-Bromo-4-chlorothieno[3,2-d]pyrimidine | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 7-Bromo-4-phenylthieno[3,2-d]pyrimidine | Suzuki Coupling | 50-70 |

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-3H-thieno[3,2-d]pyrimidin-4-one

This protocol describes the cyclocondensation of this compound with formamide to yield the core thienopyrimidine structure.

Materials:

-

This compound

-

Formamide

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, suspend this compound (1 eq.) in an excess of formamide (10-20 eq.).

-

Heat the reaction mixture to reflux (approximately 180-200 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-water with stirring.

-

Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain 7-Bromo-3H-thieno[3,2-d]pyrimidin-4-one.

Protocol 2: Synthesis of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine

This protocol details the chlorination of the thienopyrimidinone, activating the 4-position for subsequent nucleophilic substitution or cross-coupling reactions.

Materials:

-

7-Bromo-3H-thieno[3,2-d]pyrimidin-4-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (catalytic amount)

-

Toluene or Acetonitrile (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, suspend 7-Bromo-3H-thieno[3,2-d]pyrimidin-4-one (1 eq.) in anhydrous toluene or acetonitrile.

-

Add a catalytic amount of N,N-dimethylaniline.

-

Carefully add phosphorus oxychloride (POCl₃, 3-5 eq.) dropwise at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the aqueous mixture with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield 7-Bromo-4-chlorothieno[3,2-d]pyrimidine.

Protocol 3: Palladium-Catalyzed Suzuki Coupling of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine

This protocol demonstrates the utility of the bromo-substituent in a Suzuki cross-coupling reaction to introduce an aryl group at the 7-position. This reaction would likely be performed on a derivative where the 4-chloro position has been substituted. For the purpose of this protocol, we will assume the 4-position is substituted with a generic 'R' group.

Materials:

-

7-Bromo-4-substituted-thieno[3,2-d]pyrimidine

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., Sodium carbonate, Potassium carbonate)

-

Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions

-

Nitrogen or Argon gas supply

Procedure:

-

To a Schlenk flask, add 7-Bromo-4-substituted-thieno[3,2-d]pyrimidine (1 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2-3 eq.).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent mixture.

-

Add the palladium catalyst (2-5 mol%) under a positive pressure of the inert gas.

-

Heat the reaction mixture to reflux (80-100 °C) for 6-12 hours, monitoring by TLC.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to afford the 7-aryl-4-substituted-thieno[3,2-d]pyrimidine.

Visualizations

Caption: Synthetic pathway to functionalized thieno[3,2-d]pyrimidines.

Caption: Experimental workflow for synthesis and functionalization.

Functionalization of the Amino Group in Methyl 3-amino-4-bromothiophene-2-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the amino group of Methyl 3-amino-4-bromothiophene-2-carboxylate. This versatile building block is a key intermediate in the synthesis of various heterocyclic compounds, particularly thieno[3,2-d]pyrimidines, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The protocols outlined below describe common and effective methods for acylating, sulfonylating, and diazotizing the amino group, thereby enabling the synthesis of a wide array of novel derivatives for drug discovery and development programs.

Introduction to the Functionalization of this compound

The amino group at the 3-position of the thiophene ring in this compound is a prime site for chemical modification. Its nucleophilic character allows for a variety of transformations, leading to the formation of amides, sulfonamides, and other derivatives. These reactions are fundamental for building molecular complexity and exploring the structure-activity relationships (SAR) of novel therapeutic agents. The functionalized products can serve as advanced intermediates for the construction of fused heterocyclic systems, such as the medicinally important thieno[3,2-d]pyrimidine scaffold.

Key Functionalization Reactions

The primary functionalization strategies for the amino group of this compound include:

-

Acylation: The introduction of an acyl group to form an amide linkage. This is a common method to introduce a wide range of substituents and is often a key step in the synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones.

-

Sulfonylation: The reaction with a sulfonyl chloride to form a sulfonamide. This modification can significantly alter the electronic and steric properties of the molecule, influencing its biological activity.

-

Diazotization followed by Sandmeyer Reaction: Conversion of the amino group into a diazonium salt, which is a versatile intermediate that can be subsequently replaced by various substituents, such as halogens, cyano, or hydroxyl groups, through a copper-catalyzed Sandmeyer reaction.

The following sections provide detailed protocols and quantitative data for these transformations.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the functionalization of this compound and structurally similar compounds.

Table 1: Acylation of the Amino Group

| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product Name |

| Acetic Anhydride | Pyridine | Dichloromethane | Room Temp. | 2 | >90 | Methyl 3-acetamido-4-bromothiophene-2-carboxylate |

| Acetyl Chloride | Triethylamine | Dichloromethane | 0 to Room Temp. | 3 | >85 | Methyl 3-acetamido-4-bromothiophene-2-carboxylate |

| Benzoyl Chloride | Pyridine | Dichloromethane | Room Temp. | 4 | >80 | Methyl 3-(benzamido)-4-bromothiophene-2-carboxylate |

Table 2: Sulfonylation of the Amino Group

| Sulfonylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product Name |

| p-Toluenesulfonyl Chloride | Pyridine | Dichloromethane | Room Temp. | 12 | 70-85 | Methyl 4-bromo-3-(tosylamido)thiophene-2-carboxylate |

| Benzenesulfonyl Chloride | Triethylamine | Dichloromethane | Room Temp. | 12 | 70-85 | Methyl 4-bromo-3-(phenylsulfonamido)thiophene-2-carboxylate |

| Methanesulfonyl Chloride | Triethylamine | Dichloromethane | 0 to Room Temp. | 6 | >80 | Methyl 4-bromo-3-(methylsulfonamido)thiophene-2-carboxylate |

Table 3: Diazotization and Sandmeyer Reaction

| Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Yield (%) | Product Name |

| NaNO₂, H₂SO₄ | CuBr, HBr | Water/Acid | 0 to Room Temp. | ~50 | Methyl 3,4-dibromothiophene-2-carboxylate |

| NaNO₂, HBF₄ | Heat | Water/Acid | 0 to 50 | 40-60 | Methyl 4-bromo-3-fluorothiophene-2-carboxylate |

| NaNO₂, HCl | CuCN, KCN | Water/Acid | 0 to 60 | 50-70 | Methyl 4-bromo-3-cyanothiophene-2-carboxylate |

Experimental Protocols

Acylation of this compound

Protocol 4.1.1: Acetylation using Acetic Anhydride

This protocol describes the N-acetylation of this compound using acetic anhydride.

-

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add pyridine (1.2 eq) to the solution and stir at room temperature.

-

Slowly add acetic anhydride (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product, Methyl 3-acetamido-4-bromothiophene-2-carboxylate, can be purified by recrystallization or column chromatography.

-

Sulfonylation of this compound

Protocol 4.2.1: N-Tosylation using p-Toluenesulfonyl Chloride

This protocol details the synthesis of the corresponding sulfonamide using p-toluenesulfonyl chloride.

-

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

-

Add pyridine (1.5 eq) to the solution.

-

Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours or until completion as monitored by TLC.

-

Dilute the reaction mixture with dichloromethane.

-

Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product, Methyl 4-bromo-3-(tosylamido)thiophene-2-carboxylate, by column chromatography on silica gel.

-

Diazotization and Sandmeyer Reaction

Protocol 4.3.1: Synthesis of Methyl 3,4-dibromothiophene-2-carboxylate

This protocol describes the conversion of the amino group to a bromine atom via a Sandmeyer reaction.[1]

-

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Copper(I) bromide (CuBr)

-

Hydrobromic acid (HBr, 48%)

-

Ice

-

Beaker

-

Magnetic stirrer

-

Dropping funnel

-

Büchner funnel

-

-

Procedure:

-

In a beaker, carefully add this compound (1.0 eq) to a cooled (0-5 °C) solution of concentrated sulfuric acid in water.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the CuBr/HBr solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic extract with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude Methyl 3,4-dibromothiophene-2-carboxylate by column chromatography or recrystallization.

-

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the chemical transformations and experimental workflows described in this document.

Caption: Reaction pathways for the functionalization of the amino group.

Caption: General experimental workflow for acylation and sulfonylation.

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.

-

Reactions involving strong acids and bases should be performed with caution.

-

Diazonium salts can be explosive when dry and should be handled with extreme care and not isolated unless necessary. Always keep them in solution.

These protocols and application notes provide a comprehensive guide for the functionalization of this compound, a critical starting material for the synthesis of novel compounds with potential therapeutic applications. By following these procedures, researchers can efficiently generate a diverse library of derivatives for further investigation in drug discovery programs.

References

Application Notes and Protocols for the Derivatization of Methyl 3-amino-4-bromothiophene-2-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-bromothiophene-2-carboxylate is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its substituted thiophene core is a privileged scaffold found in numerous biologically active compounds.[1][2] The presence of three key functional groups—an amino group, a bromo substituent, and a methyl ester—provides multiple avenues for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the derivatization of this compound via two primary synthetic routes: N-acylation of the 3-amino group and Suzuki-Miyaura cross-coupling at the 4-bromo position. These derivatization strategies are fundamental in the synthesis of a diverse range of compounds with potential applications as anticancer agents and kinase inhibitors.

Derivatization Strategies

The derivatization of this compound can be strategically planned to explore different regions of chemical space. The amino group at the C3 position can be readily acylated to introduce a variety of substituents, while the bromo group at the C4 position is an excellent handle for palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.